molecular formula C22H15ClO4 B11151541 7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

Cat. No.: B11151541
M. Wt: 378.8 g/mol
InChI Key: GHWSFZWNRGXXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, phenol, and suitable chromone derivatives.

    Etherification: The 4-chlorophenol undergoes etherification with a suitable reagent to form the 4-chlorophenylmethoxy group.

    Hydroxylation: The phenol derivative is hydroxylated to introduce the hydroxyl group at the 5-position.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the chromen-4-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-Hydroxy-4-phenyl-3-(3-pyridinyl)-2H-chromen-2-one
  • 3-(3-Chlorophenyl)-7-hydroxy-2H-chromen-2-one

Uniqueness

7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one is unique due to the presence of the 4-chlorophenylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent and its reactivity in chemical synthesis.

Properties

Molecular Formula

C22H15ClO4

Molecular Weight

378.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C22H15ClO4/c23-16-8-6-14(7-9-16)13-26-17-10-18(24)22-19(25)12-20(27-21(22)11-17)15-4-2-1-3-5-15/h1-12,24H,13H2

InChI Key

GHWSFZWNRGXXRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.